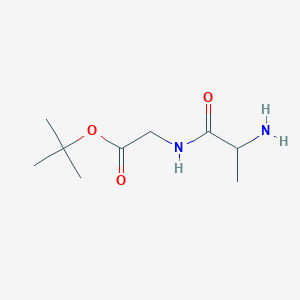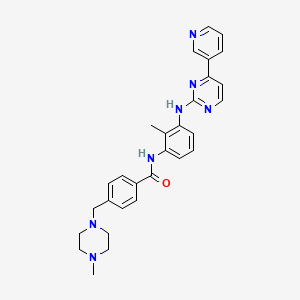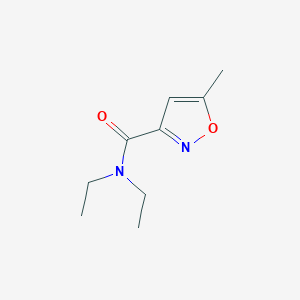
6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine is a synthetic purine nucleoside analog. This compound is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring nucleosides, which allows it to interact with biological systems in unique ways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Glycosylation: The key step involves the glycosylation of 6-chloropurine with a protected ribofuranose derivative. This reaction is often catalyzed by Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反应分析
Types of Reactions
Substitution Reactions: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Glycosidic Bond Cleavage: Under acidic or enzymatic conditions, the glycosidic bond can be cleaved.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Major Products
Substituted Purines: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
科学研究应用
Chemistry
In chemistry, 6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study nucleoside analog interactions with enzymes and nucleic acids. It serves as a model compound for understanding the mechanisms of nucleoside analogs in biological systems.
Medicine
Medically, this compound and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation by mimicking natural nucleosides and disrupting nucleic acid synthesis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a candidate for therapeutic agents targeting specific enzymes or pathways.
作用机制
The mechanism of action of 6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine involves its incorporation into nucleic acids or interaction with nucleoside-processing enzymes. By mimicking natural nucleosides, it can:
Inhibit Enzymes: Such as DNA polymerases or reverse transcriptases, preventing viral replication or cancer cell proliferation.
Induce Chain Termination: When incorporated into DNA or RNA, it can terminate the elongation process, leading to cell death.
相似化合物的比较
Similar Compounds
6-Chloropurine: The parent compound, which lacks the ribofuranosyl moiety.
9-(2-O-Methyl-beta-D-ribofuranosyl)adenine: Similar structure but with an adenine base instead of a purine.
2-Chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-6-aMine: A positional isomer with the chlorine atom at a different position.
Uniqueness
6-chloro-9-(2-O-Methyl-beta-D-ribofuranosyl)-9H-purin-2-aMine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields.
属性
分子式 |
C11H14ClN5O4 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC 名称 |
5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H14ClN5O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,15,16) |
InChI 键 |
MDXXTTIZSFJMOD-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)



![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)


![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)


